Jietacin B
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Overview
Description
Jietacin B is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of jietacin A, which is a natural product isolated from the marine sponge Jaspis sp. Jietacin B has been found to possess various biological activities, including anticancer, antiviral, and antibacterial properties.
Scientific Research Applications
Nematocidal Activity
Jietacin B, along with other Jietacin compounds, is recognized for its potent nematocidal activity, particularly against the pine wood nematode, Bursaphelenchus lignicolus. These compounds are reported to be significantly more active than avermectin B1a. Their structure includes a unique functional vinylazoxy group. Novel analogs, such as Jietacin C and D, have been isolated, and a 7-step total synthesis for Jietacin A, B, C, and D has been achieved. The nematocidal activity was evaluated against Caenorhabditis elegans as a model nematode (Sugawara et al., 2015).
Anthelmintic Activity and Drug Discovery
Jietacins are identified as azoxy antibiotics isolated from Streptomyces sp. KP-197. They possess a unique structural motif including a vinyl azoxy group and a long acyclic aliphatic chain. Jietacins have demonstrated potent anthelmintic activity against parasitic nematodes. Specifically, Jietacin A is noted for its moderate or low acute toxicity and non-mutagenic potential in mini Ames screen, making it a candidate for drug discovery research. Efforts in the design, synthesis, and biological evaluation of Jietacin derivatives against parasitic nematodes have led to a fully synthesized simplified derivative showing better anthelmintic activity against three parasitic nematodes than natural Jietacins (Sugawara et al., 2017).
properties
CAS RN |
109766-62-3 |
---|---|
Product Name |
Jietacin B |
Molecular Formula |
C19H36N2O2 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
ethenyl-(15-methyl-8-oxohexadecyl)imino-oxidoazanium |
InChI |
InChI=1S/C19H36N2O2/c1-4-21(23)20-17-13-9-5-6-11-15-19(22)16-12-8-7-10-14-18(2)3/h4,18H,1,5-17H2,2-3H3 |
InChI Key |
NLHHWDNOMPVMIR-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCC(=O)CCCCCCCN=[N+](C=C)[O-] |
Canonical SMILES |
CC(C)CCCCCCC(=O)CCCCCCCN=[N+](C=C)[O-] |
synonyms |
jietacin B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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